5-Iodo-1-methyl-1H-pyrazol-4-amine
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Overview
Description
5-Iodo-1-methyl-1H-pyrazol-4-amine: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at position 5, a methyl group at position 1, and an amino group at position 4. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-methyl-1H-pyrazol-4-amine typically involves the iodination of 1-methyl-1H-pyrazol-4-amine. One common method includes the reaction of 1-methyl-1H-pyrazol-4-amine with iodine in the presence of a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of nitro or nitroso pyrazoles.
Reduction: Formation of hydrazine derivatives.
Scientific Research Applications
Chemistry: 5-Iodo-1-methyl-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines, which are of interest in medicinal chemistry .
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of pyrazole derivatives.
Industry: The compound is used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-1-methyl-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The iodine atom and the amino group play crucial roles in its binding affinity and specificity. The compound can interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-Methyl-1H-pyrazol-4-amine: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.
5-Bromo-1-methyl-1H-pyrazol-4-amine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
5-Chloro-1-methyl-1H-pyrazol-4-amine: Contains a chlorine atom, which is less bulky and less reactive compared to iodine.
Uniqueness: 5-Iodo-1-methyl-1H-pyrazol-4-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties. The iodine atom enhances the compound’s ability to participate in nucleophilic substitution reactions and may improve its binding affinity to biological targets .
Properties
Molecular Formula |
C4H6IN3 |
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Molecular Weight |
223.02 g/mol |
IUPAC Name |
5-iodo-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C4H6IN3/c1-8-4(5)3(6)2-7-8/h2H,6H2,1H3 |
InChI Key |
XLLKMYHFAASDDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)I |
Origin of Product |
United States |
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